2-Chloro-5-(trifluoromethoxy)benzoic acid
Description
IUPAC Nomenclature and Systematic Synonyms
The systematic nomenclature of 2-Chloro-5-(trifluoromethoxy)benzoic acid follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic carboxylic acids. The official IUPAC name is this compound, which precisely describes the substitution pattern on the benzene ring. This nomenclature indicates that the carboxylic acid group serves as the primary functional group, with the chlorine atom positioned at the 2-position (ortho to the carboxyl group) and the trifluoromethoxy group located at the 5-position (meta to the carboxyl group and meta to the chlorine atom).
The compound is registered under the Chemical Abstracts Service number 1261836-04-7, providing a unique numerical identifier for database searches and regulatory purposes. Alternative systematic names include several variations that maintain the same structural information while employing different formatting conventions. The compound identifier MFCD18393798 serves as an additional reference for chemical databases and supplier catalogs.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1261836-04-7 |
| Chemical Abstracts Index Name | Benzoic acid, 2-chloro-5-(trifluoromethoxy)- |
| Molecular Formula | C₈H₄ClF₃O₃ |
| PubChem Compound Identifier | 71744214 |
| MDL Number | MFCD18393798 |
The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C8H4ClF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14). This encoding captures the complete connectivity and hydrogen count information necessary for unambiguous structural identification. The corresponding InChIKey, ISTISDWJBPDHOU-UHFFFAOYSA-N, serves as a shortened hash representation suitable for database indexing and rapid structure matching.
The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl provides an alternative linear representation of the molecular structure that explicitly shows the aromatic ring connectivity and functional group positions. This representation proves particularly useful for computational chemistry applications and automated structure processing.
Molecular Structure and Conformational Isomerism
The molecular structure of this compound exhibits a molecular weight of 240.56 grams per mole, reflecting the combined mass contributions of the aromatic framework and substituent groups. The planar aromatic system provides the structural foundation, while the carboxylic acid group and halogenated substituents introduce specific geometric constraints and electronic effects that influence the overall molecular conformation.
The carboxylic acid functional group in aromatic carboxylic acids typically adopts the Z conformation as the most thermodynamically stable arrangement. This conformational preference results from optimal orbital overlap and minimal steric interactions between the hydroxyl hydrogen and the aromatic system. The Z form represents the configuration where the hydroxyl group and the aromatic ring are positioned on the same side of the carbon-oxygen double bond, contrasting with the less favorable E form where these groups are on opposite sides.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₈H₄ClF₃O₃ |
| Molecular Weight | 240.56 g/mol |
| Heavy Atom Count | 15 |
| Aromatic Ring Count | 1 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
The trifluoromethoxy substituent introduces significant conformational complexity due to the potential rotation around the oxygen-carbon bond connecting the trifluoromethyl group to the aromatic system. Research on related trifluoromethoxy-substituted aromatic compounds indicates that rotation barriers for trifluoromethoxy groups typically range from 16 to 33 kilojoules per mole, depending on the specific substitution pattern and intramolecular interactions. The energy rotation profile for compounds containing trifluoromethoxy groups often exhibits asymmetric characteristics resulting from the twist of the OCF₃ group around the oxygen-carbon bond.
The simultaneous presence of chlorine and trifluoromethoxy substituents creates a unique electronic environment that influences the molecular electrostatic potential distribution. The chlorine atom contributes electron-withdrawing inductive effects, while the trifluoromethoxy group provides both inductive and resonance electron-withdrawal. These combined effects significantly impact the acidity of the carboxylic acid group and the overall molecular dipole moment.
The conformational landscape of the carboxylic acid group involves rotation around the carbon-carbon bond connecting the carboxyl group to the aromatic ring. The energy barrier for this rotation typically ranges from 16 to 20 kilojoules per mole for substituted benzoic acids, with electron-withdrawing substituents generally increasing the barrier height through enhanced conjugation between the carboxyl group and the aromatic system.
Crystallographic Data and Solid-State Packing Arrangements
The solid-state structure of this compound reflects the interplay between intermolecular hydrogen bonding, halogen interactions, and aromatic stacking forces. Carboxylic acids typically form hydrogen-bonded dimers in the crystalline state through O-H···O interactions between carboxyl groups of adjacent molecules. This dimerization pattern represents one of the most common and stable hydrogen bonding motifs in organic crystal structures.
The presence of the chlorine substituent introduces additional opportunities for intermolecular interactions through halogen bonding and dipole-dipole interactions. Chlorine atoms can participate in weak hydrogen bonding as acceptors, particularly when positioned ortho to electron-withdrawing groups that enhance the partial positive charge on nearby hydrogen atoms. The trifluoromethoxy group contributes to the overall molecular polarity and can engage in fluorine-based intermolecular contacts that influence the crystal packing efficiency.
| Crystal Packing Parameter | Expected Range |
|---|---|
| Hydrogen Bond Donor Groups | 1 (carboxylic acid) |
| Hydrogen Bond Acceptor Sites | 6 (oxygen and fluorine atoms) |
| Primary Intermolecular Interaction | O-H···O hydrogen bonding |
| Secondary Interactions | Halogen bonding, van der Waals forces |
| Molecular Symmetry | Non-centrosymmetric |
Related crystallographic studies of substituted benzoic acids demonstrate that the orientation of the carboxyl group relative to the aromatic plane significantly influences the hydrogen bonding geometry and overall crystal structure. The dihedral angle between the carboxyl group and the benzene ring typically ranges from 15 to 30 degrees in substituted benzoic acids, with electron-withdrawing substituents generally increasing this angle due to enhanced electrostatic repulsion.
The trifluoromethoxy group orientation plays a crucial role in determining the molecular packing efficiency and crystal density. The bulky nature of the trifluoromethyl portion and the flexible oxygen linkage create steric constraints that must be accommodated within the crystal lattice. This often results in less efficient packing compared to smaller substituents, potentially leading to lower crystal densities and altered mechanical properties.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTISDWJBPDHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-(trifluoromethoxy)benzoic acid, a compound with the molecular formula C8H4ClF3O3, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethoxy group attached to a benzoic acid core, contributing to its distinctive chemical reactivity. The presence of the trifluoromethoxy group enhances lipophilicity, which can facilitate membrane penetration in biological systems.
Antimicrobial Activity
1. Overview of Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been evaluated in several studies, demonstrating inhibitory effects on both gram-positive and gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
2. Mechanism of Action
The mechanism underlying the antimicrobial activity of this compound appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The trifluoromethoxy group may interact with lipid bilayers, enhancing membrane permeability and leading to cell lysis.
Case Studies
1. Study on Bacterial Inhibition
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
2. Evaluation in Animal Models
In vivo studies conducted on mice infected with Staphylococcus aureus revealed that treatment with this compound significantly improved survival rates compared to untreated controls. The study indicated a reduction in bacterial load in various tissues, suggesting systemic efficacy.
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that this compound can cause skin and eye irritation at high concentrations. Therefore, careful handling and further studies are necessary to establish safe dosage levels for potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
2-Chloro-5-(trifluoromethoxy)benzoic acid serves as a significant intermediate in the synthesis of various pharmaceutical agents. It has been identified as a precursor for novel therapeutic drugs, particularly in the treatment of diabetes and inflammatory diseases. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a drug candidate.
1.2. Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory and anticancer activities. For instance, compounds containing similar structural motifs have demonstrated inhibition of cancer cell proliferation in vitro, suggesting that this compound could be developed into effective anticancer agents .
Agrochemical Applications
2.1. Pesticide Development
The compound has been utilized as a surrogate standard in studies investigating pesticide exposure among agricultural workers. Its unique chemical properties enable it to serve as a marker for environmental contamination, aiding in the assessment of pesticide residues in biological samples.
2.2. Herbicide Formulations
Due to its lipophilicity and ability to penetrate biological membranes, this compound is being explored for use in herbicide formulations that target specific plant enzymes, enhancing selectivity and efficacy against undesirable vegetation.
Materials Science Applications
3.1. Synthesis of Advanced Materials
This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. Its trifluoromethoxy group contributes to improved performance characteristics in high-performance materials used in electronics and coatings.
3.2. Analytical Standards
In analytical chemistry, this compound is employed as a standard for calibrating instruments used in the detection of environmental pollutants due to its stability and well-defined properties.
Case Studies
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
*Estimated based on substituent electronegativity: -OCF₃ is more electron-withdrawing than -CF₃, enhancing acidity .
Key Observations:
- Acidity : The trifluoromethoxy group (-OCF₃) increases acidity compared to -CF₃ due to stronger electron-withdrawing effects . For example, 2-hydroxy-5-(trifluoromethoxy)benzoic acid (pKa ~1.0–1.5) is more acidic than its trifluoromethyl counterpart.
- Reactivity : The -OCF₃ group enhances electrophilic substitution resistance, making this compound less reactive in aromatic substitution compared to -Cl/-CF₃ derivatives .
- Synthesis : Unlike 2-chloro-5-(trifluoromethyl)benzoic acid (synthesized via tert-butyl lithium intermediates ), trifluoromethoxy analogs may require specialized reagents like trifluoromethyl hypofluorite (CF₃OF) for -OCF₃ introduction, complicating large-scale production .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing : The -OCF₃ group introduces steric bulk, reducing π-π stacking compared to -CF₃ derivatives. Hydrogen-bonding networks in crystals are dominated by carboxylic acid dimerization, as seen in SHELX-refined structures .
- Graph Set Analysis : Compounds with -OCF₃ exhibit distinct hydrogen-bonding motifs (e.g., R₂²(8) patterns) compared to -CF₃ analogs, influencing solubility and melting points .
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach involves:
- Directed ortho-lithiation of a suitably substituted chlorobenzene precursor bearing the trifluoromethoxy group.
- Subsequent carboxylation of the aryllithium intermediate with solid carbon dioxide (dry ice).
- Acidic work-up and purification to isolate the target benzoic acid.
This approach is adapted from the well-documented synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid , which shares similar lithiation and carboxylation chemistry.
Preparation Method: Stepwise Description
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Formation of aryllithium intermediate | React 4-chloro-(trifluoromethoxy)benzene with tert-butyl lithium or n-butyllithium in the presence of a tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine or DIPEA) | Low temperature (-78 to -80 °C), inert atmosphere (helium or nitrogen), anhydrous tetrahydrofuran (THF) solvent | Tertiary amine acts as ligand to stabilize the organolithium species and enhance lithiation efficiency |
| 2 | Carboxylation | Slowly add the aryllithium solution onto dry ice (solid CO2) at low temperature (0-20 °C) with stirring for 30-60 minutes | Solid CO2 serves as electrophile to introduce the carboxyl group | Controlled addition prevents side reactions and decomposition of organolithium |
| 3 | Acidic work-up and solvent removal | Acidify reaction mixture to pH 3-4 using aqueous hydrochloric acid (3-8 mol/L), remove organic solvents by vacuum distillation under reduced pressure | Ensures protonation of carboxylate and removal of THF and hexanes | pH adjustment critical for product precipitation |
| 4 | Isolation and purification | Stir aqueous residue at 5-10 °C for 5-8 hours to precipitate crude acid, filter, wash, dry, then recrystallize from hexane or similar solvent | Recrystallization improves purity to >98% | Drying at 40 °C recommended to avoid decomposition |
Detailed Reaction Conditions and Findings
- Lithiation: The molar ratio of substrate:tert-butyl lithium:tertiary amine is optimally 1:1:1 to ensure complete lithiation and minimize side reactions.
- Temperature control: Lithiation at -78 to -80 °C prevents unwanted side reactions and decomposition of sensitive trifluoromethoxy groups.
- Carboxylation time: 30 to 60 minutes stirring on dry ice surface allows full conversion.
- Acidification: Using 6 mol/L HCl to adjust pH to 3-4 facilitates precipitation of the acid.
- Yield: Reported yields for the closely related trifluoromethyl analogue are around 59-90%, indicating potentially similar efficiency for the trifluoromethoxy derivative after optimization.
- Purity: High-performance liquid chromatography (HPLC) purity greater than 98% achievable after recrystallization.
Representative Experimental Data (Adapted from Related Compound)
| Parameter | Condition | Result |
|---|---|---|
| Starting material | 4-chlorobenzotrifluoride (analogous to trifluoromethoxy derivative) | 50.8 mmol |
| Lithiation reagent | n-Butyllithium (2.5 M in hexanes) | 55 mmol, added over 8 min |
| Ligand | TMEDA | 54.2 mmol |
| Solvent | THF and hexanes | 89 mL THF |
| Lithiation temperature | -78 °C | 1 hour stirring |
| Carboxylation | Addition to dry ice (~200 g) | 20 min addition, 52 min stirring |
| Work-up | Acidify to pH 1 with aqueous HCl; extract with DCM | Isolation of product |
| Yield | 59% combined yield | 6.7 g product |
| Purity | HPLC 95-96% | Confirmed by LCMS |
Notes on Adaptation to 2-Chloro-5-(trifluoromethoxy)benzoic Acid
- The trifluoromethoxy substituent is more electron-withdrawing and sterically demanding than trifluoromethyl, which may require slight adjustments in lithiation time or temperature.
- Use of tert-butyl lithium as a stronger base catalyst has been reported to improve yields and simplify purification.
- The choice of tertiary amine ligand (e.g., DIPEA or TMEDA) is crucial for stabilizing the aryllithium intermediate.
- Vacuum distillation under reduced pressure is essential to remove solvents without decomposing the acid product.
Summary Table of Preparation Method Parameters
| Step | Reagents | Temperature | Time | Notes |
|---|---|---|---|---|
| Lithiation | 4-chloro-(trifluoromethoxy)benzene, tert-butyl lithium, TMEDA or DIPEA, THF | -78 to -80 °C | 1-1.3 h | Inert atmosphere, molar ratio ~1:1:1 |
| Carboxylation | Aryllithium solution added to dry ice | 0-20 °C | 30-60 min | Slow addition, stirring |
| Acidification | Aqueous HCl (3-8 mol/L) | Ambient | Until pH 3-4 | Controls precipitation |
| Solvent removal | Vacuum distillation under reduced pressure | <30-40 °C | Until solvents removed | Prevents decomposition |
| Crystallization | Hexane or similar solvent | Ambient to 4 °C | Overnight | Improves purity |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Chloro-5-(trifluoromethoxy)benzoic acid?
Answer:
The synthesis typically involves multi-step routes, including halogenation and functional group transformations. A plausible approach is:
Suzuki-Miyaura Cross-Coupling : To introduce the trifluoromethoxy group, aryl halides (e.g., 5-bromo-2-chlorobenzoic acid) may react with trifluoromethoxy boronic esters under palladium catalysis .
Halogenation : Electrophilic chlorination at the 2-position using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) .
Purification : Recrystallization from ethanol/water or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .
Advanced: How can crystallographic data resolve structural ambiguities in halogenated benzoic acid derivatives?
Answer:
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for precise structural determination. Key steps include:
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism) identifies intermolecular interactions influencing crystal packing .
- Validation : Tools like ORTEP-3 visualize thermal ellipsoids to assess positional disorder, particularly for flexible trifluoromethoxy groups .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : <sup>19</sup>F NMR confirms the trifluoromethoxy group (δ ~ -55 to -60 ppm). <sup>1</sup>H NMR identifies aromatic protons and coupling patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]<sup>-</sup> at m/z 268.98) .
Advanced: How can side reactions during halogenation be minimized in such derivatives?
Answer:
- Temperature Control : Maintain reactions at 0–5°C during chlorination to prevent over-halogenation .
- Catalyst Optimization : Use Lewis acids (e.g., AlCl3) for regioselective electrophilic substitution .
- In Situ Quenching : Add sodium thiosulfate to neutralize excess Cl2 and avoid oxidative degradation .
Basic: What functional groups dominate the reactivity of this compound?
Answer:
- Carboxylic Acid : Participates in esterification, amidation, or salt formation (e.g., with KOH for solubility studies) .
- Chloro Substituent : Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Trifluoromethoxy Group : Electron-withdrawing nature enhances acidity (pKa ~ 2.5) and stabilizes intermediates in coupling reactions .
Advanced: How do substituents influence bioactivity in fluorinated benzoic acids?
Answer:
- Electron-Withdrawing Effects : The trifluoromethoxy group increases membrane permeability and metabolic stability, enhancing binding to targets like kinases or GPCRs .
- Structure-Activity Relationships (SAR) : Modifications at the 5-position (e.g., replacing Cl with Br) can alter potency by 10–100× in enzyme inhibition assays .
- Crystallographic Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding modes using charge density maps derived from X-ray data .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer during exothermic steps (e.g., Cl2 addition) .
- Microwave-Assisted Synthesis : Reduces reaction time for coupling steps (e.g., from 12 h to 30 min) .
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, catalyst loading) maximizes yield (>80%) while minimizing impurities .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mandatory due to corrosive carboxylic acid .
- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethoxy byproducts .
- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
